molecular formula C23H19N3O B5996194 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B5996194
M. Wt: 353.4 g/mol
InChI Key: SMMPLKGQBGDOHI-UHFFFAOYSA-N
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Description

8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound, with its unique structure, has garnered interest for its potential antibacterial and pharmacological properties .

Preparation Methods

The synthesis of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multiple steps, starting from basic organic molecules. One common synthetic route includes the following steps :

    Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.

    Doebner Reaction: This reaction forms the quinoline core by reacting aniline with 2-nitrobenzaldehyde and pyruvic acid.

    Amidation: The intermediate product undergoes amidation to introduce the carboxamide group.

    Reduction: The nitro group is reduced to an amine.

    Acylation and Amination: Final steps involve acylation and amination to complete the synthesis.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

    Acylation: The compound can undergo acylation reactions to introduce acyl groups at specific positions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several scientific research applications, including :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial properties, especially against Gram-positive and Gram-negative bacteria.

    Medicine: Investigated for its potential use in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with bacterial cell membranes and enzymes . It is believed to inhibit bacterial growth by interfering with essential cellular processes, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is known to affect the integrity and function of bacterial cell walls.

Comparison with Similar Compounds

8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as :

    2-phenyl-quinoline-4-carboxylic acid: Similar structure but lacks the pyridin-2-ylmethyl group.

    Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, offering different biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.

Properties

IUPAC Name

8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-16-8-7-12-19-20(23(27)25-15-18-11-5-6-13-24-18)14-21(26-22(16)19)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMPLKGQBGDOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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